molecular formula C19H26OS B14745925 2,6-Ditert-butyl-4-(thiophen-2-ylmethyl)phenol CAS No. 5429-76-5

2,6-Ditert-butyl-4-(thiophen-2-ylmethyl)phenol

Katalognummer: B14745925
CAS-Nummer: 5429-76-5
Molekulargewicht: 302.5 g/mol
InChI-Schlüssel: BXSAYXMPWVOTLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Ditert-butyl-4-(thiophen-2-ylmethyl)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of two tert-butyl groups and a thiophen-2-ylmethyl group attached to a phenol ring. It is known for its antioxidant properties and is used in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Ditert-butyl-4-(thiophen-2-ylmethyl)phenol typically involves the alkylation of 2,6-Ditert-butylphenol with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Ditert-butyl-4-(thiophen-2-ylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2,6-Ditert-butyl-4-(thiophen-2-ylmethyl)phenol has several scientific research applications:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in preventing oxidative damage in cells, which is linked to various diseases.

    Industry: Employed as a stabilizer in lubricants and fuels to enhance their shelf life and performance.

Wirkmechanismus

The antioxidant properties of 2,6-Ditert-butyl-4-(thiophen-2-ylmethyl)phenol are attributed to its ability to donate hydrogen atoms from the phenolic group to free radicals, thereby neutralizing them. This prevents the free radicals from causing oxidative damage to other molecules. The tert-butyl groups provide steric hindrance, which enhances the stability of the phenolic radical formed during this process.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Ditert-butylphenol: Lacks the thiophen-2-ylmethyl group but shares similar antioxidant properties.

    2,6-Ditert-butyl-4-methylphenol:

Uniqueness

2,6-Ditert-butyl-4-(thiophen-2-ylmethyl)phenol is unique due to the presence of the thiophen-2-ylmethyl group, which enhances its antioxidant properties and makes it more effective in certain applications compared to its analogs.

Eigenschaften

CAS-Nummer

5429-76-5

Molekularformel

C19H26OS

Molekulargewicht

302.5 g/mol

IUPAC-Name

2,6-ditert-butyl-4-(thiophen-2-ylmethyl)phenol

InChI

InChI=1S/C19H26OS/c1-18(2,3)15-11-13(10-14-8-7-9-21-14)12-16(17(15)20)19(4,5)6/h7-9,11-12,20H,10H2,1-6H3

InChI-Schlüssel

BXSAYXMPWVOTLU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.